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Compound Name: 3-Ethoxy-4-methoxybenzonitrile

Cat. No.: B1661997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethoxy-4-methoxybenzonitrile is a versatile bifunctional molecule that has emerged as a

crucial building block in medicinal chemistry. Its structure, featuring a nitrile group and

strategically placed ethoxy and methoxy moieties on a benzene ring, provides a valuable

scaffold for the synthesis of a diverse range of biologically active compounds. This document

provides detailed application notes and experimental protocols for the use of 3-ethoxy-4-
methoxybenzonitrile, with a primary focus on its role in the development of

phosphodiesterase 4 (PDE4) inhibitors and its potential in the discovery of novel antifungal

agents.

Physicochemical Properties and Handling
3-Ethoxy-4-methoxybenzonitrile is typically an off-white solid with a molecular weight of

177.2 g/mol .[1] It exhibits low solubility in water but is soluble in various organic solvents.[1]

For laboratory use, it is essential to consult the Material Safety Data Sheet (MSDS) for detailed

information on handling, storage, and safety precautions.[1] Proper storage in a well-sealed

container, away from ignition sources, is recommended.[1]

Table 1: Physicochemical Properties of 3-Ethoxy-4-methoxybenzonitrile
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Property Value Reference

Molecular Formula C₁₀H₁₁NO₂ [2][3]

Molecular Weight 177.2 g/mol [1][2]

Appearance Off-white solid [1]

Melting Point 70 °C [2]

Boiling Point ~281.9 °C at 760 Torr [2]

Density ~1.14 g/cm³ [1]

CAS Number 60758-86-3 [2][3]

Application in the Synthesis of PDE4 Inhibitors
The most prominent application of 3-ethoxy-4-methoxybenzonitrile in medicinal chemistry is

as a key intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a

critical enzyme in the inflammatory cascade, and its inhibition leads to an increase in

intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the

production of pro-inflammatory mediators. This mechanism of action is central to the

therapeutic effects of drugs used to treat inflammatory conditions like psoriasis and psoriatic

arthritis.

Case Study: Apremilast (Otezla®)
Apremilast, an oral PDE4 inhibitor approved for the treatment of psoriasis and psoriatic arthritis,

is a prime example of a drug synthesized using 3-ethoxy-4-methoxybenzonitrile as a starting

material.[4] The 3-ethoxy-4-methoxyphenyl group of Apremilast is derived directly from this

building block and is crucial for its potent and selective inhibition of PDE4.

Below is a generalized workflow for the synthesis of Apremilast, highlighting the incorporation

of the 3-ethoxy-4-methoxybenzonitrile moiety.
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3-Ethoxy-4-methoxybenzonitrile

Introduction of Methylsulfonyl Group

Reaction with Dimethyl Sulfone

Chiral Reduction

Asymmetric Reduction

Formation of (S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine

Amination

Coupling with 3-Acetamidophthalic Anhydride

Condensation

Apremilast

Click to download full resolution via product page

Synthesis of Apremilast from 3-Ethoxy-4-methoxybenzonitrile.

Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxy-4-methoxybenzonitrile
This protocol describes a common laboratory-scale synthesis of 3-ethoxy-4-
methoxybenzonitrile from 3-hydroxy-4-methoxybenzonitrile.
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Materials:

3-hydroxy-4-methoxybenzonitrile

Bromoethane

Potassium carbonate (K₂CO₃)

Dimethylformamide (DMF)

Ethyl acetate

Anhydrous sodium sulfate (Na₂SO₄)

Deionized water

Round-bottom flask

Reflux condenser

Stirring plate with heating

Separatory funnel

Rotary evaporator

Thin-layer chromatography (TLC) supplies

Procedure:

To a 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzonitrile (10g, 67.11 mmol),

potassium carbonate (10.25g), and dimethylformamide (50 mL).[2]

Add bromoethane (25 mL, 335.2 mmol) to the mixture.[2]

Heat the mixture to 100°C and stir for 8 hours.[2] Monitor the reaction progress using TLC.

After the reaction is complete, allow the mixture to cool to room temperature.[2]
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Add 100 mL of deionized water to the reaction mixture.

Extract the product with ethyl acetate.

Dry the organic phase over anhydrous sodium sulfate.[2]

Evaporate the solvent using a rotary evaporator to obtain the crude product.

The resulting white solid is 3-ethoxy-4-methoxybenzonitrile (yield: ~11.09g).[2]

Protocol 2: In Vitro PDE4 Inhibition Assay (Fluorescence
Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to screen for PDE4

inhibitors. The principle involves the hydrolysis of a fluorescently labeled cAMP (cAMP-FAM) by

PDE4, leading to a change in fluorescence polarization.

Materials:

Recombinant human PDE4B enzyme

Fluorescein-labeled cAMP (cAMP-FAM)

Test compounds (dissolved in DMSO)

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)

384-well black microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO

concentration should be kept below 1%.

In a 384-well plate, add 5 µL of the diluted test compounds or control (assay buffer with

DMSO for 0% inhibition, and a known PDE4 inhibitor for 100% inhibition).
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Add 5 µL of the diluted PDE4B enzyme solution to all wells except the "no enzyme" control

wells.

Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells.

Incubate the plate at room temperature for 60 minutes.

Measure the fluorescence polarization using a plate reader.

Calculate the percent inhibition for each compound concentration and determine the IC₅₀

value by fitting the data to a dose-response curve.

PDE4 Inhibition Assay Workflow

Prepare Compound Dilutions Dispense Compounds into Plate Add PDE4 Enzyme Add cAMP-FAM Substrate Incubate Read Fluorescence Polarization Data Analysis (IC50)

Click to download full resolution via product page

Workflow for a fluorescence polarization-based PDE4 inhibition assay.

Application in Antifungal Drug Discovery
Beyond its role in developing anti-inflammatory agents, 3-ethoxy-4-methoxybenzonitrile and

its derivatives have shown potential as antifungal agents.[5] The benzonitrile moiety itself can

be a pharmacophore for antifungal activity, and modifications on the aromatic ring can be

explored to optimize potency and spectrum.

Table 2: Antifungal Activity of a 3-Ethoxy-4-methoxybenzonitrile Derivative

While extensive quantitative data for a series of derivatives is not readily available in the public

domain, a study has reported the synthesis and antibacterial activity of a derivative of 3-
ethoxy-4-methoxybenzonitrile. For example, 2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-

methoxy-5-[6-(3,4,5-trimethoxyphenyl)-3-pyridazinyl]benzonitrile was synthesized and

evaluated for its antibacterial activity.[5] Further research into the antifungal properties of a
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library of compounds derived from 3-ethoxy-4-methoxybenzonitrile is a promising area for

new drug discovery.

Protocol 3: Antifungal Susceptibility Testing (Broth
Microdilution)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a

compound against a fungal strain using the broth microdilution method.

Materials:

Fungal strain (e.g., Candida albicans)

Growth medium (e.g., RPMI-1640)

Test compounds (dissolved in DMSO)

96-well microtiter plates

Spectrophotometer or plate reader

Procedure:

Prepare a standardized inoculum of the fungal strain in the growth medium.

Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well

plate.

Add the fungal inoculum to each well. Include a positive control (fungus without compound)

and a negative control (medium only).

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

Determine the MIC, which is the lowest concentration of the compound that completely

inhibits visible growth of the fungus. This can be assessed visually or by measuring the

optical density at 600 nm.
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Signaling Pathway
The primary mechanism of action for compounds derived from 3-ethoxy-4-
methoxybenzonitrile, such as Apremilast, is the inhibition of PDE4. This leads to an increase

in intracellular cAMP, which in turn modulates the activity of Protein Kinase A (PKA) and

Exchange protein activated by cAMP (EPAC). This signaling cascade ultimately results in the

downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory

cytokines.
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PDE4 signaling pathway and the action of derived inhibitors.

Conclusion
3-Ethoxy-4-methoxybenzonitrile is a highly valuable and versatile building block in medicinal

chemistry. Its established role in the synthesis of the blockbuster drug Apremilast underscores

its importance in the development of treatments for inflammatory diseases. Furthermore,

emerging evidence of the antifungal potential of its derivatives opens up new avenues for

research and development. The protocols and information provided herein offer a

comprehensive guide for researchers to effectively utilize this compound in their drug discovery

efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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